4-amino-1-benzylpiperidin-2-one dihydrochloride
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Overview
Description
4-amino-1-benzylpiperidin-2-one dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an amino group and a benzyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-benzylpiperidin-2-one dihydrochloride typically involves the reduction of 1-benzyl-4-piperidone oxime. The process includes the following steps:
Formation of Oxime: 1-benzyl-4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Reduction: The oxime is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-amino-1-benzylpiperidine.
Formation of Dihydrochloride Salt: The final step involves the treatment of 4-amino-1-benzylpiperidine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-benzylpiperidin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-amino-1-benzylpiperidin-2-one dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-1-benzylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-benzylpiperidine: A closely related compound with similar chemical properties.
1-benzyl-4-piperidone: Another related compound used as a precursor in the synthesis of 4-amino-1-benzylpiperidin-2-one dihydrochloride.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763754-78-3 |
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Molecular Formula |
C12H18Cl2N2O |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
4-amino-1-benzylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H |
InChI Key |
WLYCGPQQMOVPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1N)CC2=CC=CC=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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